molecular formula C25H24FNO3 B11559285 butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate

butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate

Cat. No.: B11559285
M. Wt: 405.5 g/mol
InChI Key: UDXITRIOYQOKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a butyl ester group attached to a benzoate moiety, with a fluorophenylmethoxy substituent, making it a complex and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE typically involves a multi-step process. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates. This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE is unique due to its complex structure, which includes a fluorophenylmethoxy substituent

Properties

Molecular Formula

C25H24FNO3

Molecular Weight

405.5 g/mol

IUPAC Name

butyl 4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzoate

InChI

InChI=1S/C25H24FNO3/c1-2-3-16-29-25(28)21-8-12-23(13-9-21)27-17-19-6-14-24(15-7-19)30-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3

InChI Key

UDXITRIOYQOKIH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.